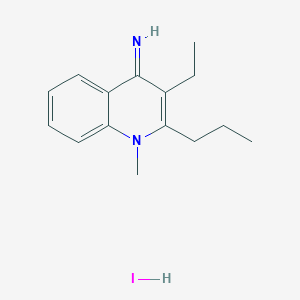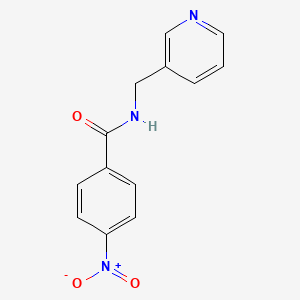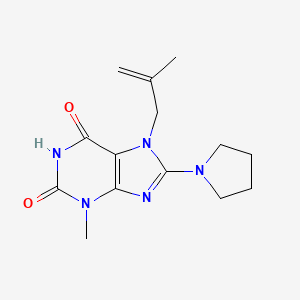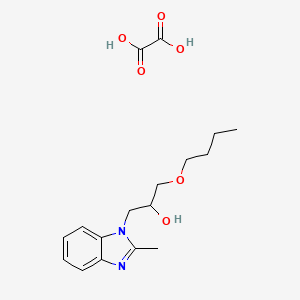
3-ethyl-1-methyl-2-propyl-4(1H)-quinolinimine hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-1-methyl-2-propyl-4(1H)-quinolinimine hydroiodide, also known as EPMQ, is a synthetic compound that belongs to the quinoline family. EPMQ has been extensively studied for its potential use as a pharmacological tool in scientific research.
作用机制
3-ethyl-1-methyl-2-propyl-4(1H)-quinolinimine hydroiodide acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the cell, which is important for the regulation of synaptic plasticity and learning and memory processes. This compound also blocks the TRP channels by directly interacting with the channel pore.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound blocks the NMDA receptor in a dose-dependent manner, with a higher affinity for the receptor in the presence of magnesium ions. This compound has also been shown to block the TRP channels in a dose-dependent manner, with a higher affinity for the channel in the presence of calcium ions. In vivo studies have demonstrated that this compound can reduce pain and inflammation in animal models of neuropathic pain.
实验室实验的优点和局限性
3-ethyl-1-methyl-2-propyl-4(1H)-quinolinimine hydroiodide has several advantages as a pharmacological tool for scientific research. It is a selective blocker of the NMDA receptor and TRP channels, which allows for the study of the specific functions of these ion channels in the nervous system. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of this compound in lab experiments. This compound is a hydrophilic compound, which limits its ability to cross the blood-brain barrier. Additionally, this compound has a short half-life in vivo, which may limit its effectiveness in long-term studies.
未来方向
There are several future directions for the use of 3-ethyl-1-methyl-2-propyl-4(1H)-quinolinimine hydroiodide in scientific research. One area of interest is the study of the role of NMDA receptors and TRP channels in neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may also be useful in the development of new drugs for the treatment of neuropathic pain and other chronic pain conditions. Additionally, future studies may focus on the development of more potent and selective NMDA receptor and TRP channel blockers based on the structure of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. This compound selectively blocks the NMDA receptor and TRP channels, which allows for the study of the specific functions of these ion channels in the nervous system. This compound has several advantages as a pharmacological tool, including its selectivity and ease of synthesis. However, there are also some limitations to the use of this compound in lab experiments, including its hydrophilicity and short half-life in vivo. Future studies may focus on the development of more potent and selective NMDA receptor and TRP channel blockers based on the structure of this compound.
合成方法
3-ethyl-1-methyl-2-propyl-4(1H)-quinolinimine hydroiodide can be synthesized by the reaction of 3-ethyl-1-methyl-4(1H)-quinolinone with propyl iodide in the presence of a strong base such as potassium carbonate. The resulting compound is then treated with hydroiodic acid to yield this compound hydroiodide. The synthesis of this compound is a relatively straightforward process and can be performed in a laboratory setting.
科学研究应用
3-ethyl-1-methyl-2-propyl-4(1H)-quinolinimine hydroiodide has been used extensively in scientific research as a pharmacological tool to study the function of various ion channels and receptors in the nervous system. This compound has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. This compound has also been used to study the function of the transient receptor potential (TRP) channels, which are involved in the regulation of pain, temperature, and touch sensation.
属性
IUPAC Name |
3-ethyl-1-methyl-2-propylquinolin-4-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.HI/c1-4-8-13-11(5-2)15(16)12-9-6-7-10-14(12)17(13)3;/h6-7,9-10,16H,4-5,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRGYAMUBWMGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=N)C2=CC=CC=C2N1C)CC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)
![8-[2-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5589962.png)
![4'-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5589963.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5589971.png)


![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5589994.png)
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5590015.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5590050.png)



![3-(1H-imidazol-2-yl)-1-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5590065.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5590073.png)
